Ethylenglykol-13C2

Übersicht

Beschreibung

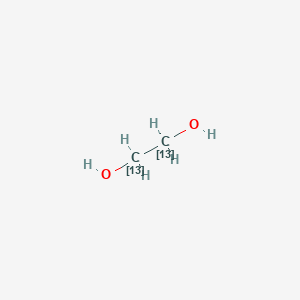

Ethylene glycol-13C2 is a useful research compound. Its molecular formula is C2H6O2 and its molecular weight is 64.053 g/mol. The purity is usually 95%.

The exact mass of the compound Ethylene glycol-13C2 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethylene glycol-13C2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethylene glycol-13C2 including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemisches Zwischenprodukt

Ethylenglykol-13C2 ist eine wichtige organische Verbindung und ein chemisches Zwischenprodukt, das in einer Vielzahl von industriellen Prozessen verwendet wird . Es ist insbesondere mit Energie, Kunststoffen, Automobilen und Chemikalien verbunden .

Synthese anderer Verbindungen

Ethylenglykol-13C2 spielt eine bedeutende Rolle bei der Synthese anderer Verbindungen. Es wird in einer Vielzahl von chemischen Systemen verwendet, einschließlich katalytischer und nicht-katalytischer Systeme . Die Syntheseprozesse werden oft aus fossilen Brennstoffen wie Erdöl, Erdgas und Kohle sowie aus biomassenbasierten Ressourcen gewonnen .

Forschung und Entwicklung

Ethylenglykol-13C2 wird in Forschung und Entwicklung aufgrund seiner einzigartigen Eigenschaften und vielseitigen kommerziellen Anwendungen eingesetzt . Es wird zur Untersuchung der katalytischen Reaktivität und der Reaktionsmechanismen der wichtigsten synthetischen Methoden und angewandten Strategien verwendet .

Fertigungstechnologien

Ethylenglykol-13C2 bildet die Grundlage für fast jeden Aspekt des täglichen Lebens, insbesondere in Verbindung mit Fertigungstechnologien . Es wird bei der Produktion einer breiten Palette von Produkten verwendet, von Kunststoffen bis hin zu Textilien .

Energiesektor

Im Energiesektor wird Ethylenglykol-13C2 in verschiedenen Prozessen eingesetzt. Seine einzigartigen Eigenschaften machen es für den Einsatz in der Energieerzeugung und -speicherung geeignet .

Wirkmechanismus

Target of Action

Ethylene glycol-13C2 is a stable isotope of ethylene glycol . It is primarily used as a tracer in drug development processes . The primary targets of ethylene glycol-13C2 are the metabolic enzymes involved in the drug development process .

Mode of Action

Ethylene glycol-13C2 interacts with its targets by being incorporated into drug molecules . This incorporation allows for the tracking and quantification of the drug during the development process .

Biochemical Pathways

The biochemical pathways affected by ethylene glycol-13C2 are those involved in drug metabolism . The incorporation of ethylene glycol-13C2 into drug molecules allows for the tracking of these molecules as they move through various metabolic pathways .

Pharmacokinetics

The pharmacokinetics of ethylene glycol-13C2 involve its absorption, distribution, metabolism, and excretion (ADME). Ethylene glycol is rapidly and completely absorbed after oral administration . The volume of distribution is approximately 0.7 L/kg . There is evidence for a saturable elimination with linear (first-order) elimination for low-to-moderate plasma concentrations .

Result of Action

The result of the action of ethylene glycol-13C2 is the ability to track and quantify drug molecules during the development process . This allows for a better understanding of the drug’s metabolism, which can aid in the optimization of the drug’s formulation and dosing regimen .

Action Environment

The action of ethylene glycol-13C2 can be influenced by various environmental factors. For example, the concentration of oxygen has been identified as an important factor in the assimilation and use of ethylene glycol as a substrate . Understanding these environmental influences can help optimize the conditions for drug development .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Ethylene glycol-13C2, like its unlabeled counterpart, is involved in a variety of biochemical reactions. It is metabolized in the liver through successive oxidations to a variety of compounds including glycoaldehyde, glycolic acid, glyoxylic acid, and oxalic acid . These metabolites interact with various enzymes and proteins within the body, influencing their function and activity .

Cellular Effects

In the cellular context, Ethylene glycol-13C2 and its metabolites can have significant effects. For instance, glycolic acid, a metabolite of ethylene glycol, has been found to be directly cytotoxic . This suggests that Ethylene glycol-13C2 could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Ethylene glycol-13C2 involves its metabolism to various compounds. The liver metabolizes Ethylene glycol-13C2 to glycoaldehyde, which is further metabolized to glycolic acid, glyoxylic acid, and oxalic acid . These metabolites can interact with biomolecules, inhibit or activate enzymes, and cause changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of Ethylene glycol-13C2 can change over time in laboratory settings. For example, in a study where human volunteers inhaled vaporous 13C-labeled ethylene glycol (13C2-EG) over 4 hours, the plasma concentrations of 13C2-EG and its metabolite 13C2-glycolic acid (13C2-GA) were determined . This suggests that Ethylene glycol-13C2’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Ethylene glycol-13C2 can vary with different dosages in animal models. For instance, the minimum lethal dose of undiluted ethylene glycol is known to vary across different species . This indicates that Ethylene glycol-13C2 could potentially have threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

Ethylene glycol-13C2 is involved in metabolic pathways that include the conversion of ethylene glycol to glycoaldehyde, which is further metabolized to glycolic acid, glyoxylic acid, and oxalic acid . These metabolites can interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .

Eigenschaften

IUPAC Name |

(1,2-13C2)ethane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6O2/c3-1-2-4/h3-4H,1-2H2/i1+1,2+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYCAIKOWRPUZTN-ZDOIIHCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]([13CH2]O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40583948 | |

| Record name | (~13~C_2_)Ethane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

64.053 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104700-12-1 | |

| Record name | (~13~C_2_)Ethane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 104700-12-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

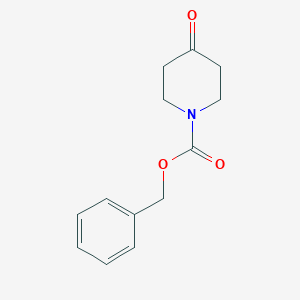

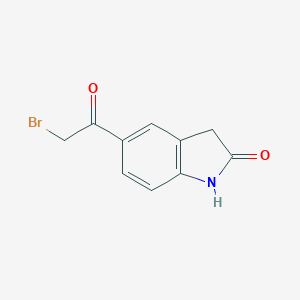

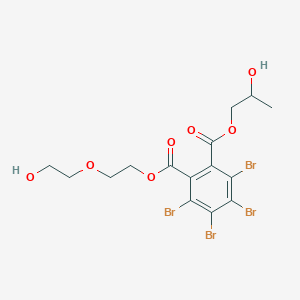

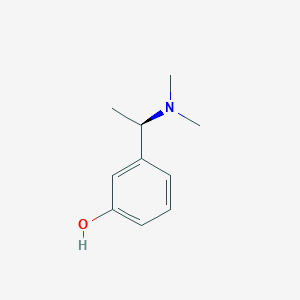

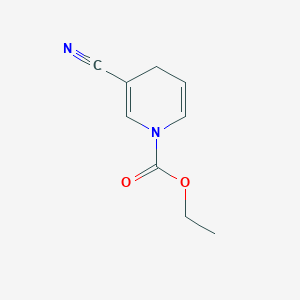

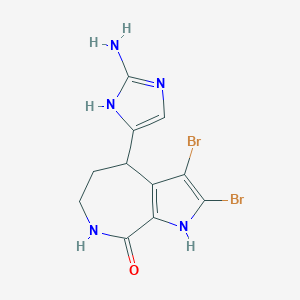

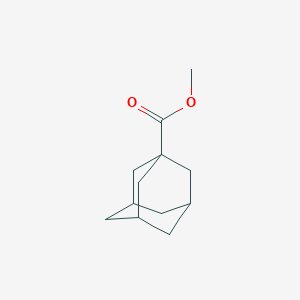

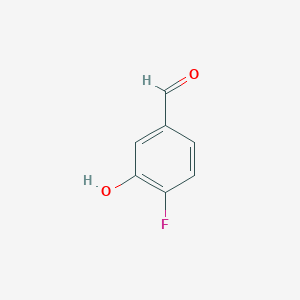

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

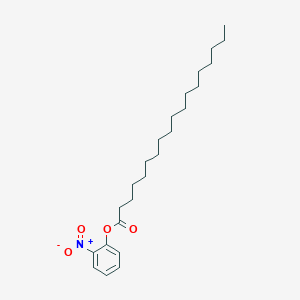

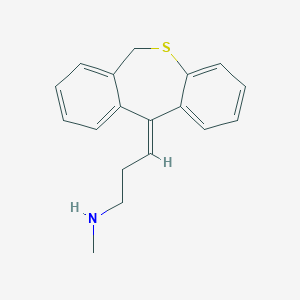

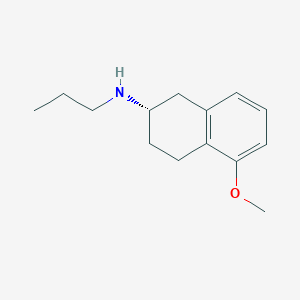

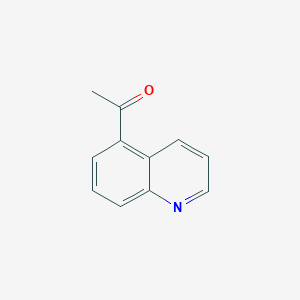

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.